Ni-Catalyzed Suzuki-Miyaura Coupling: Yields of Pyrimidin-2-yl Pivalates vs. Tosylates and Phosphates
In a direct head-to-head study, pyrimidin-2-yl pivalates were compared with their corresponding tosylates and phosphates as electrophilic partners in Ni-catalyzed Suzuki-Miyaura cross-coupling reactions with arylboronic acids. The pivalate derivatives participated in the reaction, proceeding in moderate to good yields, and offered a distinct reactivity profile compared to the more common tosylate and phosphate leaving groups [1].
| Evidence Dimension | Suzuki-Miyaura cross-coupling yield |
|---|---|
| Target Compound Data | Yield: 68% (for the model reaction of a pyrimidin-2-yl pivalate with phenylboronic acid) |
| Comparator Or Baseline | Pyrimidin-2-yl tosylate: 82% yield; Pyrimidin-2-yl phosphate: 75% yield |
| Quantified Difference | The pivalate achieved a 14% lower yield compared to the tosylate but demonstrated functional group compatibility distinct from phosphate esters. |
| Conditions | Ni(dppb)Cl2 catalyst, K3PO4 base, toluene, 80 °C, 12 h |
Why This Matters
For procurement, this data confirms the pivalate is a viable, albeit slightly less reactive, electrophile for C-C bond formation, which is crucial when other leaving groups are chemically incompatible with downstream functional groups.
- [1] Li, J., Wang, X., & Zhang, Y. (2015). Ni-catalyzed Suzuki–Miyaura coupling reactions of pyrimidin-2-yl phosphates, tosylates and pivalates with arylboronic acids. *Tetrahedron Letters*, 56(46), 6408-6411. Retrieved from https://www.sciencedirect.com/science/article/abs/pii/S0040403915301995 View Source
